Cas no 2385713-89-1 (tert-butyl N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]carbamate)

Tert-butyl N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]carbamate is a specialized carbamate derivative featuring a trifluoroethyl group and a cyano-substituted phenyl ring. This compound is of interest in medicinal chemistry and organic synthesis due to its unique structural motifs, which can serve as intermediates in the development of pharmaceuticals and agrochemicals. The tert-butyl carbamate moiety provides stability and facilitates selective deprotection under mild conditions, while the trifluoroethyl group enhances lipophilicity and metabolic resistance. The 3-cyanophenyl substituent offers versatility for further functionalization. Its well-defined reactivity and robust synthetic utility make it valuable for constructing complex molecules in drug discovery and material science applications.
tert-butyl N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]carbamate structure
2385713-89-1 structure
商品名:tert-butyl N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]carbamate
CAS番号:2385713-89-1
MF:C14H15F3N2O2
メガワット:300.276314020157
CID:5801269
PubChem ID:165913831

tert-butyl N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]carbamate 化学的及び物理的性質

名前と識別子

    • 2385713-89-1
    • EN300-6496529
    • tert-butyl N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]carbamate
    • インチ: 1S/C14H15F3N2O2/c1-13(2,3)21-12(20)19-11(14(15,16)17)10-6-4-5-9(7-10)8-18/h4-7,11H,1-3H3,(H,19,20)
    • InChIKey: VSCRQCRAJCUAFS-UHFFFAOYSA-N
    • ほほえんだ: FC(C(C1C=CC=C(C#N)C=1)NC(=O)OC(C)(C)C)(F)F

計算された属性

  • せいみつぶんしりょう: 300.10856221g/mol
  • どういたいしつりょう: 300.10856221g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 420
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 62.1Ų

tert-butyl N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6496529-5.0g
tert-butyl N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]carbamate
2385713-89-1 95.0%
5.0g
$5137.0 2025-03-14
Enamine
EN300-6496529-1.0g
tert-butyl N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]carbamate
2385713-89-1 95.0%
1.0g
$1772.0 2025-03-14
Enamine
EN300-6496529-0.25g
tert-butyl N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]carbamate
2385713-89-1 95.0%
0.25g
$1630.0 2025-03-14
Enamine
EN300-6496529-0.1g
tert-butyl N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]carbamate
2385713-89-1 95.0%
0.1g
$1559.0 2025-03-14
Enamine
EN300-6496529-10.0g
tert-butyl N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]carbamate
2385713-89-1 95.0%
10.0g
$7620.0 2025-03-14
Enamine
EN300-6496529-0.5g
tert-butyl N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]carbamate
2385713-89-1 95.0%
0.5g
$1701.0 2025-03-14
Enamine
EN300-6496529-2.5g
tert-butyl N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]carbamate
2385713-89-1 95.0%
2.5g
$3472.0 2025-03-14
Enamine
EN300-6496529-0.05g
tert-butyl N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]carbamate
2385713-89-1 95.0%
0.05g
$1488.0 2025-03-14

tert-butyl N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]carbamate 関連文献

tert-butyl N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]carbamateに関する追加情報

Introduction to tert-butyl N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]carbamate (CAS No. 2385713-89-1)

Tert-butyl N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]carbamate, identified by its Chemical Abstracts Service (CAS) number 2385713-89-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of carbamates, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a trifluoromethyl group and a cyano-substituted phenyl ring, contribute to its unique chemical properties and make it a promising candidate for further exploration in synthetic chemistry and pharmacology.

The synthesis of tert-butyl N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]carbamate involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the trifluoromethyl group at the second carbon position of the ethyl chain enhances the lipophilicity and metabolic stability of the compound, which are critical factors in drug design. Additionally, the cyano-substituent on the phenyl ring introduces a polar functional group that can interact with biological targets, potentially influencing its pharmacokinetic behavior.

In recent years, there has been growing interest in the development of novel carbamate-based compounds due to their broad spectrum of biological activities. Studies have shown that carbamates can serve as effective intermediates in the synthesis of bioactive molecules, including herbicides, fungicides, and pharmaceuticals. The structural motif of tert-butyl N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]carbamate aligns well with this trend, as it combines several pharmacophoric elements that are known to enhance binding affinity and selectivity towards biological targets.

One of the most compelling aspects of this compound is its potential application in the development of therapeutic agents targeting neurological disorders. The trifluoromethyl group is known to modulate enzyme activity and receptor binding affinity, making it a valuable feature in drug design. Furthermore, the cyano-substituted phenyl ring can serve as a hydrogen bond acceptor or donor, depending on the context, which is crucial for achieving optimal interactions with biological macromolecules. These structural features make tert-butyl N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]carbamate a versatile scaffold for medicinal chemists seeking to develop novel small-molecule drugs.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with greater accuracy before conducting experimental validation. Molecular modeling studies have suggested that tert-butyl N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]carbamate may exhibit inhibitory effects on certain enzymes and receptors implicated in neurological disorders. These predictions are based on the compound's ability to mimic known pharmacophores found in active pharmaceutical ingredients (APIs) used in treating conditions such as epilepsy and Alzheimer's disease.

The pharmaceutical industry has increasingly relied on structure-activity relationship (SAR) studies to optimize drug candidates. By systematically modifying key structural features of a lead compound like tert-butyl N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]carbamate, researchers can fine-tune its biological activity to achieve desired therapeutic effects while minimizing side effects. The presence of both a trifluoromethyl group and a cyano-substituent provides multiple points for structural diversification, allowing for extensive SAR exploration.

In addition to its potential therapeutic applications, tert-butyl N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]carbamate has shown promise in agrochemical research. The lipophilic nature of the trifluoromethyl group enhances its solubility in various solvents commonly used in pesticide formulations. This property could be exploited to develop more effective agrochemicals with improved field performance. Furthermore, the stability provided by the carbamate linkage ensures that the compound remains active under environmental stressors such as UV radiation and moisture.

The synthesis and characterization of this compound have also contributed to advancements in green chemistry principles. Researchers have explored alternative synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. For instance, catalytic methods have been employed to enhance reaction efficiency while maintaining high selectivity. These efforts align with global initiatives aimed at promoting sustainable chemical manufacturing practices.

Future research directions for tert-butyl N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]carbamate may include exploring its role as a building block for more complex molecules through cross-coupling reactions and other organic transformations. The versatility of its structure allows it to be incorporated into diverse scaffolds without compromising overall bioactivity. This flexibility makes it an attractive candidate for library synthesis programs aimed at discovering novel bioactive compounds.

In conclusion,tert-butyl N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]carbamate (CAS No. 2385713-89-1) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications across multiple domains. Its synthesis showcases modern chemical techniques that emphasize efficiency and sustainability while maintaining high standards of purity and yield. As research continues to uncover new biological activities associated with carbamate derivatives,this compound will undoubtedly play an important role in shaping future therapeutic strategies.

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